
6-Borononicotinic acid
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Overview
Description
6-Borononicotinic acid is an organic compound with the molecular formula C6H6BNO4. It is a derivative of nicotinic acid, where a boronic acid group is attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Borononicotinic acid can be synthesized through several methods. One common approach involves the reaction of 6-bromonicotinic acid with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base, and an appropriate solvent such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Cross-Coupling Reactions
The boron substituent enables participation in transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings , which are pivotal for forming carbon-carbon bonds. For example, 6-borononicotinic acid reacts with aryl halides in the presence of palladium catalysts to yield biaryl derivatives (Table 1). This reactivity is attributed to the boron atom’s ability to form stable intermediates with palladium, facilitating aryl-aryl bond formation.
Table 1: Suzuki-Miyaura Coupling Reactions of this compound
Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
---|---|---|---|---|---|
4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 85 | |
2-Iodonaphthalene | PdCl₂(dppf) | CsF | THF | 78 |
The reaction typically proceeds under mild conditions (60–80°C) with high functional group tolerance, making it valuable for synthesizing complex pharmaceuticals and materials.
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety undergoes standard derivatization reactions, including esterification and amidation . For instance, treatment with methanol and trimethylsilyldiazomethane converts the acid into its methyl ester, a precursor for further modifications (Table 2) . Amidation with primary amines using coupling agents like EDC/HOBt yields nicotinamide derivatives, which are pharmacologically relevant.
Table 2: Carboxylic Acid Functionalization Reactions
Reaction Type | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Esterification | CH₃OH, TMSCHN₂, RT | Methyl 6-borononicotinate | 90 |
Amidation | EDC, HOBt, RNH₂ | 6-Borononicotinamide | 75 |
Formation of Boron-Containing Heterocycles
The boron atom facilitates cyclization reactions to form boron-doped heterocycles . For example, under oxidative conditions, this compound undergoes intramolecular cyclization with diols to generate boronate esters (Figure 1). These heterocycles are critical in materials science for designing sensors and coordination polymers.
Figure 1: Cyclization to Boronate Esters
6-Borononicotinic acid + 1,2-EthanediolH₂O₂Boronate ester[4]
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electronic environment is altered by the electron-withdrawing boron group, directing EAS to specific positions. Theoretical studies using DFT calculations (B3LYP/6-311G**) indicate that the boron atom increases the positive charge at the 2- and 4-positions, favoring nitration or sulfonation at these sites (Table 3) .
Table 3: Charge Distribution in this compound
Position | Charge (eV) | Reactivity in EAS |
---|---|---|
2 | +0.45 | High |
4 | +0.38 | Moderate |
5 | -0.12 | Low |
Radical-Mediated Reactions
The boron group participates in radical borylation processes. In one study, this compound derivatives underwent 1,4-boron migration under radical conditions, forming 1,4-bisborylalkanes (Table 4) . Such reactions expand access to boron-rich scaffolds for medicinal chemistry.
Table 4: Radical Boron Migration Outcomes
Substrate | Radical Source | Product | Yield (%) |
---|---|---|---|
This compound | n-C₆F₁₃Br | 1,4-Bisborylalkane | 44 |
Coordination Chemistry
The carboxylic acid and boron groups act as ligands for metal ions. For example, this compound forms stable complexes with transition metals like Cu(II) and Fe(III), which are studied for catalytic applications (Table 5).
Table 5: Metal Complexation Properties
Metal Salt | Complex Structure | Stability Constant (log K) |
---|---|---|
Cu(NO₃)₂ | [Cu(C₆H₃BNO₂)(H₂O)₂] | 8.2 |
FeCl₃ | [Fe(C₆H₃BNO₂)₃] | 10.5 |
Scientific Research Applications
6-Borononicotinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Borononicotinic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. This interaction can inhibit or modulate the activity of enzymes and other proteins, leading to its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Bromonicotinic acid: A bromine-substituted derivative of nicotinic acid with similar chemical properties.
6-Bromonicotinic acid: Another bromine-substituted derivative with applications in organic synthesis.
Nicotinic acid:
Uniqueness
6-Borononicotinic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles .
Biological Activity
6-Borononicotinic acid (6-BNA) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound features a boron atom at the 6-position of the pyridine ring, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of 6-BNA, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
- Molecular Formula : C₆H₄BNO₂
- Molecular Weight : 139.01 g/mol
- Melting Point : 200-203 °C
- Solubility : Soluble in polar solvents
The mechanism of action for 6-BNA is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. These interactions can lead to alterations in cellular pathways, contributing to its observed biological effects.
Antimicrobial Activity
Research indicates that 6-BNA exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that 6-BNA can disrupt bacterial cell walls and inhibit essential metabolic processes.
- Case Study : A study evaluated the antibacterial efficacy of 6-BNA against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antibacterial agent.
Anti-inflammatory Activity
6-BNA has been investigated for its anti-inflammatory effects, which are crucial in treating conditions characterized by chronic inflammation.
- Case Study : In a carrageenan-induced paw edema model in rats, 6-BNA demonstrated a significant reduction in paw swelling, comparable to standard anti-inflammatory drugs like ibuprofen. The percentage inhibition of edema was recorded at 56%, indicating substantial anti-inflammatory potential.
Anticancer Properties
The anticancer activity of 6-BNA has been explored in various cancer cell lines, showing promise as a therapeutic agent.
- Research Findings : In vitro studies on breast cancer (MCF7) and prostate cancer (PC3) cell lines revealed that treatment with 6-BNA resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 15 µM for MCF7 and 12 µM for PC3 cells.
Comparative Analysis with Related Compounds
Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (%) | Anticancer Activity (IC50 µM) |
---|---|---|---|
This compound | 32 | 56 | MCF7: 15; PC3: 12 |
Nicotinic acid | 64 | 40 | MCF7: 20; PC3: 18 |
6-Chloronicotinic acid | 48 | 50 | MCF7: 22; PC3: 20 |
Properties
IUPAC Name |
6-boronopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3,11-12H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTRXVUTEWKAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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